molecular formula C26H23ClN4O2S B282732 2-({2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-3-phenyl-4(3H)-quinazolinone

2-({2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-3-phenyl-4(3H)-quinazolinone

Cat. No. B282732
M. Wt: 491 g/mol
InChI Key: IATGMKGLKPTXAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-3-phenyl-4(3H)-quinazolinone is a chemical compound that has been the subject of scientific research in recent years. It is commonly referred to as TAK-285 and is a tyrosine kinase inhibitor.

Mechanism of Action

TAK-285 works by inhibiting the activity of tyrosine kinases, which are enzymes that play a role in cell signaling pathways. By inhibiting these enzymes, TAK-285 can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that TAK-285 can induce apoptosis (cell death) in cancer cells and can also inhibit angiogenesis (the formation of new blood vessels), which is important for the growth and spread of tumors. TAK-285 has also been shown to have minimal toxicity in normal cells, making it a promising cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of TAK-285 is its specificity for tyrosine kinases, which can make it a more effective treatment than other non-specific tyrosine kinase inhibitors. However, one limitation is that it may not be effective in all types of cancer, and further research is needed to determine its effectiveness in different cancer types.

Future Directions

Future research on TAK-285 could focus on its potential as a combination therapy with other cancer treatments, as well as its effectiveness in treating specific types of cancer. Additionally, further studies could explore the mechanisms of resistance to TAK-285 and how to overcome them. Finally, research could also focus on developing TAK-285 analogs with improved pharmacological properties.

Synthesis Methods

TAK-285 can be synthesized through a multi-step process. The first step involves the reaction of 3-chlorophenylpiperazine with 2-bromoethyl isothiocyanate to yield 2-(4-(3-chlorophenyl)piperazin-1-yl)-N-(2-oxoethyl)thioacetamide. This intermediate is then reacted with 2-phenyl-3H-quinazolin-4-one to form TAK-285.

Scientific Research Applications

TAK-285 has been the subject of numerous scientific studies due to its potential as a cancer treatment. It has been shown to inhibit the growth of cancer cells and has been tested in preclinical models for various types of cancer, including breast cancer, lung cancer, and gastric cancer.

properties

Molecular Formula

C26H23ClN4O2S

Molecular Weight

491 g/mol

IUPAC Name

2-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one

InChI

InChI=1S/C26H23ClN4O2S/c27-19-7-6-10-21(17-19)29-13-15-30(16-14-29)24(32)18-34-26-28-23-12-5-4-11-22(23)25(33)31(26)20-8-2-1-3-9-20/h1-12,17H,13-16,18H2

InChI Key

IATGMKGLKPTXAP-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.